molecular formula C11H9BrFN B15364422 6-Bromo-2-ethyl-8-fluoroquinoline

6-Bromo-2-ethyl-8-fluoroquinoline

Cat. No.: B15364422
M. Wt: 254.10 g/mol
InChI Key: MBWUPFRXHJIBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-ethyl-8-fluoroquinoline is a functionalized quinoline derivative designed for use as a key synthetic intermediate in medicinal chemistry and antibacterial research. The quinoline core is a privileged scaffold in drug discovery, notably as the central structure in synthetic antibacterial agents like the fluoroquinolone class of antibiotics . These compounds typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, leading to bacterial cell death . The specific substitution pattern on this compound enhances its utility as a versatile building block. The bromine atom at the 6-position and the fluorine atom at the 8-position are valuable handles for further chemical modification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) and nucleophilic aromatic substitution, respectively . This allows researchers to systematically create diverse libraries of 2,4-disubstituted quinoline compounds for structure-activity relationship (SAR) studies . The ethyl group at the 2-position may influence the compound's physicochemical properties and its binding interactions with biological targets. This combination of features makes this compound a promising precursor for developing novel therapeutic agents, particularly in the search for new antibiotics to combat resistant bacterial strains . This product is intended for research applications in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9BrFN

Molecular Weight

254.10 g/mol

IUPAC Name

6-bromo-2-ethyl-8-fluoroquinoline

InChI

InChI=1S/C11H9BrFN/c1-2-9-4-3-7-5-8(12)6-10(13)11(7)14-9/h3-6H,2H2,1H3

InChI Key

MBWUPFRXHJIBIW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2C=C1)Br)F

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 2 Ethyl 8 Fluoroquinoline and Analogs

Retrosynthetic Analysis of 6-Bromo-2-ethyl-8-fluoroquinoline

A retrosynthetic analysis of this compound provides a logical framework for dissecting the molecule into simpler, commercially available, or readily synthesizable precursors. The primary disconnection strategies for the quinoline (B57606) ring involve breaking the bonds formed during the cyclization process.

The most common approach involves disconnecting the nitrogen-carbon and carbon-carbon bonds of the pyridine (B92270) ring. This leads back to a substituted aniline (B41778) and a three-carbon unit, typically a carbonyl compound. For the target molecule, the logical precursor is 4-bromo-2-fluoroaniline (B1266173) . This aniline derivative contains the necessary bromine and fluorine atoms at the correct positions relative to the amino group, which will ultimately dictate their location in the final quinoline product.

The ethyl group at the 2-position of the quinoline ring must be introduced by the second component in the synthesis. This component is generally an α,β-unsaturated aldehyde or ketone, or a species that can generate one in situ. For a 2-ethyl substituent, a precursor like 1-penten-3-one or related carbonyl compounds would be required.

Therefore, the retrosynthetic analysis points to the condensation of 4-bromo-2-fluoroaniline with a suitable carbonyl-containing compound as the key strategic step for constructing the this compound scaffold. The classical reactions discussed in the following sections represent different embodiments of this fundamental strategy.

Classical and Named Reactions in Quinoline Synthesis

Several classical named reactions provide robust pathways for the synthesis of the quinoline ring system. jptcp.com Each method has its own set of advantages and limitations regarding substrate scope and regioselectivity.

The Skraup synthesis is a venerable method for producing quinolines by heating a primary aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. organicreactions.orgresearchgate.net The glycerol dehydrates in the strongly acidic medium to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline. iipseries.org

To synthesize this compound using a modified Skraup approach, the standard glycerol would be replaced with a precursor that can generate a 2-ethyl substituted α,β-unsaturated carbonyl intermediate. Specifically, reacting 4-bromo-2-fluoroaniline with 1-penten-3-ol or a related compound in the presence of sulfuric acid and an oxidizing agent (such as nitrobenzene, which can also be derived from the starting aniline) would be a plausible route.

Regioselectivity: The Skraup reaction's regioselectivity is governed by the initial electrophilic attack on the activated aromatic ring of the aniline derivative. Cyclization occurs at the position ortho to the amino group. organicreactions.org In the case of 4-bromo-2-fluoroaniline, the cyclization will proceed at the C6 position of the aniline (ortho to the amino group and meta to the bromine), leading to the desired substitution pattern. The fluorine atom at the 2-position of the aniline ring will become the 8-fluoro substituent in the quinoline.

Table 1: Skraup Synthesis for this compound

Reactant 1Reactant 2Key ReagentsProduct
4-Bromo-2-fluoroaniline1-Penten-3-ol (or equivalent)H₂SO₄, Oxidizing Agent (e.g., nitrobenzene)This compound

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (a ketone or aldehyde). wikipedia.orgorganicreactions.org The reaction can be catalyzed by either acids or bases and is valued for its operational simplicity. jk-sci.comresearchgate.net

For the synthesis of this compound, the Friedländer approach would require 2-amino-5-bromo-3-fluorobenzaldehyde as the aniline-derived component. This would be condensed with 2-butanone . The reaction proceeds via an initial aldol-type condensation or Schiff base formation, followed by cyclodehydration to form the quinoline ring. wikipedia.org

Modifications to the Friedländer synthesis often involve the use of various catalysts to improve yields and reaction times, such as p-toluenesulfonic acid, iodine, or Lewis acids. wikipedia.orgjk-sci.com Solvent-free conditions and microwave irradiation have also been employed to create more environmentally friendly protocols. jk-sci.com

Table 2: Friedländer Synthesis for this compound

Reactant 1 (o-aminoaryl ketone)Reactant 2 (α-methylene ketone)CatalystProduct
2-Amino-5-bromo-3-fluorobenzaldehyde2-ButanoneAcid (e.g., p-TsOH) or Base (e.g., NaOH)This compound

The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters. quimicaorganica.orgwikipedia.org This reaction can yield either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr), depending on the reaction conditions. wikipedia.org At lower temperatures (kinetic control), the reaction typically yields the 4-hydroxyquinoline, while higher temperatures (thermodynamic control) favor the 2-hydroxyquinoline (B72897) isomer. quimicaorganica.org

To apply this synthesis towards the target molecule, one would start with 4-bromo-2-fluoroaniline and an appropriate β-ketoester, such as ethyl 3-oxopentanoate (B1256331) . The initial reaction would form a β-aminoacrylate intermediate, which upon thermal cyclization would yield a hydroxyquinoline derivative. A subsequent dehydroxylation step would be necessary to arrive at this compound. The conditions would need to be carefully controlled to favor the formation of the intermediate leading to the 2-ethylquinoline (B167955) skeleton.

Table 3: Conrad-Limpach-Knorr Synthesis Precursors

Reactant 1Reactant 2Intermediate Product
4-Bromo-2-fluoroanilineEthyl 3-oxopentanoate6-Bromo-8-fluoro-4-hydroxy-2-ethylquinoline

The Doebner-Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to react with anilines in the presence of an acid catalyst, often a Lewis acid or a Brønsted acid. wikipedia.orgsynarchive.com This method is particularly useful for preparing quinolines with substituents on the pyridine ring. nih.gov

The synthesis of this compound via the Doebner-Miller reaction would involve the direct reaction of 4-bromo-2-fluoroaniline with an α,β-unsaturated carbonyl compound capable of introducing the ethyl group. 1-Penten-3-one would be the ideal carbonyl partner. The reaction is typically catalyzed by strong acids like hydrochloric acid or Lewis acids such as tin tetrachloride. wikipedia.org The mechanism is complex and thought to involve Michael addition, cyclization, dehydration, and oxidation steps to furnish the final aromatic quinoline.

Table 4: Doebner-Miller Reaction for this compound

Reactant 1Reactant 2CatalystProduct
4-Bromo-2-fluoroaniline1-Penten-3-oneHCl or Lewis Acid (e.g., SnCl₄)This compound

The Pfitzinger reaction is a method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The base hydrolyzes the isatin to an isatoic acid intermediate, which then condenses with the carbonyl compound, followed by cyclization and decarboxylation (in some cases) to yield the quinoline derivative. wikipedia.org

To adapt this reaction for the synthesis of this compound, one would need to start with 5-bromo-7-fluoroisatin . This isatin derivative, upon treatment with a base like potassium hydroxide, would open to the corresponding keto-acid. Condensation with 2-butanone would lead to a quinoline-4-carboxylic acid intermediate (This compound-4-carboxylic acid ). A final decarboxylation step would be required to remove the carboxylic acid group at the 4-position and yield the target molecule. Recent improvements to the Pfitzinger reaction have focused on developing milder conditions and one-pot procedures. exlibrisgroup.com

Table 5: Pfitzinger Reaction for this compound

Reactant 1Reactant 2Key ReagentsIntermediate
5-Bromo-7-fluoroisatin2-ButanoneBase (e.g., KOH)This compound-4-carboxylic acid

Modern Catalytic Approaches to Quinoline Core Construction

The development of novel catalytic systems has revolutionized the synthesis of quinoline derivatives, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods. These modern approaches primarily involve transition metal-catalyzed reactions, C-H activation strategies, and multicomponent reactions.

Transition Metal-Catalyzed Annulation Reactions (e.g., Palladium, Copper, Iridium, Ruthenium Catalysis)

Transition metal catalysis has become a powerful tool for the construction of the quinoline ring system. youtube.com These methods often involve the annulation of alkynes, providing a versatile route to a variety of substituted quinolines.

Palladium-catalyzed reactions have been extensively used for quinoline synthesis, often proceeding through tandem processes that allow for the rapid assembly of complex molecules from simple precursors. wikipedia.orgsoton.ac.uk For instance, the palladium-catalyzed coupling of allylic alcohols with anilines offers a direct, one-step synthesis of quinolines. researchgate.netsynthenta.com Another approach involves the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which proceeds via a denitrogenative addition followed by intramolecular cyclization. wikiwand.com

Copper-catalyzed reactions provide an economical and efficient alternative for quinoline synthesis. Domino reactions of enaminones with 2-halo-benzaldehydes, catalyzed by copper, yield quinoline derivatives through a sequence of aldol (B89426) reaction, C(aryl)–N bond formation, and elimination. rsc.org Copper catalysts have also been employed in the C–N cleavage of amines followed by condensation with ketones to deliver quinolines, utilizing air as a green oxidant. nih.gov Furthermore, copper-catalyzed annulation reactions have been developed to synthesize functionalized quinolines, such as 8-acylquinolines and 2,3-diaroylquinolines, under mild conditions. units.it

Iridium-catalyzed reactions have shown great utility in the one-pot, three-component synthesis of substituted quinolines from anilines and aldehydes. nih.gov These reactions can proceed at lower temperatures compared to other methods. nih.gov Iridium complexes also catalyze the synthesis of quinolines from 2-aminobenzyl alcohols and secondary alcohols through a hydrogen transfer mechanism. researchgate.netresearchgate.net

Ruthenium-catalyzed syntheses of quinolines often involve acceptorless dehydrogenative coupling reactions. iipseries.org For example, the cyclocondensation of anilines with 1,3-diols, catalyzed by a ruthenium complex, produces substituted quinolines with water and dihydrogen as the only byproducts. researchgate.net Ruthenium catalysts are also effective in the oxidative cyclization of 2-aminobenzyl alcohol with ketones. nih.gov

Below is a table summarizing various transition metal-catalyzed approaches to quinoline synthesis:

Catalyst SystemReactantsProduct TypeKey Features
PalladiumAllylic alcohols, AnilinesSubstituted quinolinesOne-step, additive-free researchgate.netsynthenta.com
CopperEnaminones, 2-HalobenzaldehydesSubstituted quinolinesDomino reaction rsc.org
IridiumAnilines, AldehydesSubstituted quinolinesOne-pot, three-component nih.gov
RutheniumAnilines, 1,3-DiolsSubstituted quinolinesAcceptorless dehydrogenative coupling researchgate.net

C-H Activation/Functionalization Strategies for Quinoline Derivatization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of the quinoline core, avoiding the need for pre-functionalized substrates. wikipedia.orgnih.gov This approach allows for the introduction of various substituents at specific positions of the quinoline ring. researchgate.net

Transition metals such as rhodium, palladium, and copper are commonly used to catalyze C-H activation. units.itwikipedia.org The regioselectivity of the functionalization is often directed by the nitrogen atom of the quinoline ring or by an external directing group. For instance, the C2 and C8 positions of quinoline are frequently functionalized due to the directing effect of the nitrogen atom. mdpi.comacs.org

C-H activation can be used to form C-C, C-N, and C-O bonds. For example, palladium-catalyzed C-H alkenylation of quinoline N-oxides has been reported. mdpi.com Rhodium catalysts have been employed for the C2 alkylation of quinolines with alkenes. wikipedia.org Copper-catalyzed C-H functionalization has also been utilized to introduce various functional groups. units.it

The following table provides examples of C-H activation strategies for quinoline functionalization:

Catalyst SystemPosition FunctionalizedFunctional Group IntroducedKey Features
Palladium(II) AcetateC2AlkenylC-H alkenylation of N-oxides mdpi.com
Rhodium ComplexC2AlkylHydroarylation of alkenes wikipedia.org
Copper(I) IodideC2TrifluoromethylIntramolecular oxidative cyclization units.it
Rhodium(III)C8Bromo, AminoC-H activation of N-oxides soton.ac.uk

Multicomponent Reactions (MCRs) for Diversified Quinoline Scaffolds

Multicomponent reactions (MCRs) offer an efficient and versatile strategy for the synthesis of complex quinoline derivatives in a single step from three or more starting materials. mdpi.comsemanticscholar.org MCRs are characterized by high atom economy and the ability to generate diverse molecular scaffolds. mdpi.com

Several named MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of quinoline scaffolds. mdpi.com For example, a Povarov-type multicomponent synthesis can yield 4-aryl quinolines from anilines, alkynes, and paraformaldehyde. semanticscholar.org Another example is a three-component reaction involving arynes, quinolines, and aldehydes to produce benzoxazino quinoline derivatives. google.com

The table below highlights some multicomponent reactions used for quinoline synthesis:

Named Reaction/StrategyReactantsProduct TypeKey Features
Povarov-type reactionAnilines, Alkynes, Paraformaldehyde4-Aryl quinolines[4+2] cycloaddition semanticscholar.org
Aryne MCRArynes, Quinolines, AldehydesBenzoxazino quinoline derivativesDiastereoselective google.com
Iridium-catalyzed MCRArylamine, Aldehyde, Aliphatic aldehydeSubstituted quinolinesOne-pot, three-component coupling nih.gov

Strategies for Introducing Halogen Substituents (Bromo and Fluoro)

The introduction of halogen atoms, specifically bromine and fluorine, onto the quinoline scaffold is crucial for tuning the electronic properties and biological activity of the resulting compounds.

Direct Halogenation Protocols (e.g., Bromination, Fluorination)

Direct halogenation of the quinoline ring is a common method for introducing bromo and fluoro substituents. The regioselectivity of these reactions is influenced by the substituents already present on the ring and the reaction conditions.

Bromination of quinolines can be achieved using various brominating agents. For instance, N-bromosuccinimide (NBS) can be used for the bromination of activated quinoline derivatives. The regioselectivity can be controlled by the reaction conditions and the directing effects of existing substituents.

Fluorination of quinolines can be more challenging due to the high reactivity of many fluorinating agents. However, methods for direct fluorination have been developed. For example, elemental fluorine-iodine mixtures have been used for the selective 2-fluorination of quinolines. More recently, a method for the nucleophilic C-H fluorination of quinolines has been reported, which proceeds via a concerted F–-e–-H+ transfer, allowing for the fluorination of electron-deficient azaarenes.

The following table summarizes direct halogenation methods for quinolines:

Halogenation TypeReagent(s)Position(s) HalogenatedKey Features
BrominationN-Bromosuccinimide (NBS)Varies with substrateElectrophilic substitution
FluorinationFluorine-Iodine MixtureC2Selective for 2-position
FluorinationSelectfluor / TEDA2+•F–C4 and C2Nucleophilic C-H fluorination

Halogen Exchange Reactions

Halogen exchange reactions, such as the Halex reaction, provide an alternative route to introduce fluorine into the quinoline ring. This method involves the displacement of another halogen, typically chlorine or bromine, with fluoride (B91410). These reactions are often facilitated by a source of fluoride ions, such as potassium fluoride, in a high-boiling polar aprotic solvent. The success of a halogen exchange reaction depends on the activation of the starting haloquinoline, often by electron-withdrawing groups.

Electrophilic and Nucleophilic Substitution Strategies on the Quinoline Ring

The quinoline scaffold is a bicyclic aromatic heterocycle, comprising a benzene (B151609) ring fused to a pyridine ring. This structure allows for both electrophilic and nucleophilic substitution reactions, with the position of attack being heavily influenced by the reaction conditions and the electronic nature of the existing substituents. nih.gov

Electrophilic substitution, such as nitration or halogenation, typically occurs on the electron-rich benzene ring, favoring the C-5 and C-8 positions. numberanalytics.com The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. The presence of activating or deactivating groups on the benzene ring can further direct the position of substitution. numberanalytics.com

Conversely, nucleophilic aromatic substitution (SNAr) readily occurs on the electron-deficient pyridine ring, particularly at the C-2 and C-4 positions, especially when a good leaving group like a halogen is present. quimicaorganica.org The reaction proceeds via a Meisenheimer-like intermediate, an addition-elimination mechanism where the negative charge is stabilized by the electronegative nitrogen atom. quimicaorganica.orgyoutube.com The reactivity of the quinoline system towards nucleophiles can be significantly enhanced by the introduction of strong electron-withdrawing groups, such as a nitro group, which further delocalize the negative charge of the intermediate. semanticscholar.orgnih.gov For example, the presence of a nitro group at C-8 can facilitate nucleophilic substitution at the C-7 position. nih.gov Similarly, nitration of 6-bromoquinoline (B19933) activates the adjacent C-6 position, making the bromine atom more susceptible to substitution by nucleophiles like morpholine (B109124) or piperazine. semanticscholar.org

Table 1: Influence of Substituents on Quinoline Ring Reactivity

Reaction TypeFavored PositionsInfluencing FactorsExample
Electrophilic SubstitutionC-5, C-8Electron-donating groups on the benzene ring enhance reactivity. The pyridine ring is generally deactivated. numberanalytics.comNitration of quinoline yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. numberanalytics.com
Nucleophilic SubstitutionC-2, C-4Requires a good leaving group (e.g., halogen). quimicaorganica.org Reactivity is enhanced by electron-withdrawing groups. semanticscholar.orgReaction of 2-chloroquinoline (B121035) with sodium methoxide (B1231860) to yield 2-methoxyquinoline. quimicaorganica.org

Regioselective Introduction of Bromine at C-6 and Fluorine at C-8

Achieving the specific 6-bromo-8-fluoro substitution pattern on the quinoline core requires highly regioselective methods, as direct halogenation of the parent quinoline does not yield this isomer efficiently.

Introduction of Bromine at C-6: Direct bromination of unsubstituted quinoline typically yields 5- and 8-bromo derivatives. Therefore, obtaining the 6-bromo isomer usually involves constructing the quinoline ring from a precursor that already contains bromine at the desired position. A common strategy is to use a substituted aniline, such as 4-bromoaniline (B143363), as the starting material in a classical quinoline synthesis like the Skraup or Doebner-von Miller reaction. iipseries.org This ensures the bromine atom is locked into the C-6 position of the final quinoline product.

Introduction of Fluorine at C-8: The regioselective introduction of fluorine, particularly at the C-8 position, presents a significant synthetic challenge.

Building from a Fluorinated Precursor: Similar to the C-6 bromination strategy, a reliable method is to start with an appropriately substituted aniline, such as 2-fluoroaniline (B146934), in a reaction like the Combes or Doebner-von Miller synthesis. tandfonline.com

Electrochemical Fluorination: A modern approach involves the direct, regioselective 5,8-difluorination of quinoline derivatives using electrolytic conditions with Olah's reagent (a hydrogen fluoride-pyridine mixture). georgiasouthern.edu This method is notable for its mild conditions and high selectivity for the benzenoid ring, as protonation of the heterocyclic nitrogen deactivates it towards fluorination. georgiasouthern.edu

C-H Activation/Fluorination: While significant progress has been made in C-H functionalization, achieving C-8 selectivity remains difficult. Many methods favor other positions. rsc.orgacs.org For instance, a metal-free, regioselective C-5 fluorination of 8-aminoquinolines has been developed using Selectfluor, proceeding through a radical pathway. rsc.org While this demonstrates the potential of directed C-H functionalization, specific methods for C-8 fluorination are less common.

Table 2: Regioselective Halogenation Strategies for the Quinoline Core

TargetMethodDescriptionReference
6-BromoquinolineRing Synthesis from PrecursorUsing 4-bromoaniline in a Skraup or Doebner-von Miller reaction to build the heterocyclic ring. iipseries.org
8-Fluoroquinoline (B1294397)Ring Synthesis from PrecursorUsing 2-fluoroaniline in a classical quinoline synthesis. tandfonline.com
8-FluoroquinolineElectrochemical FluorinationDirect 5,8-difluorination of quinolines using HF:pyridine under electrolytic conditions. georgiasouthern.edu

Methods for Introducing the Ethyl Group at C-2

The introduction of an alkyl substituent, such as an ethyl group, at the C-2 position of the quinoline ring can be accomplished either by building the ring with the group already in place or by functionalizing a pre-formed quinoline core.

Alkylation Reactions in Quinoline Synthesis

Classical ring-forming reactions provide a robust route to 2-alkylquinolines. The choice of reactants in these syntheses dictates the substitution pattern of the final product.

Doebner-von Miller Reaction: This method involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone. To synthesize a 2-ethylquinoline, one could use an appropriately substituted aniline and react it with 1-penten-3-one in the presence of an acid catalyst. iipseries.org

Friedländer Synthesis: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or ester). nih.gov For example, reacting a 2-aminobenzophenone (B122507) with pentan-3-one under basic or acidic conditions would yield a 2-ethyl-4-phenylquinoline.

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. While the reaction with ethyl acetoacetate (B1235776) typically yields 2-methylquinolines, using ethyl 3-oxopentanoate would be a direct route to synthesizing 2-ethyl-4-hydroxyquinolines. usm.edunih.gov

Coupling Reactions Involving Ethyl Precursors

Modern cross-coupling reactions offer powerful and versatile methods for installing an ethyl group onto a pre-existing quinoline ring system. These methods often target a leaving group (like a halogen) at the C-2 position or proceed via C-H activation, frequently involving a quinoline N-oxide intermediate.

Alkylation of Quinoline N-Oxides: The transformation of quinoline to its N-oxide activates the C-2 position for functionalization. A variety of metal-catalyzed systems, including those based on rhodium, palladium, and copper, can facilitate C-2 alkylation. mdpi.com An innovative approach describes the reductive alkylation of quinoline N-oxides using Wittig reagents, which converts the N-oxides into C-2 alkylated quinolines with high site selectivity. nih.gov

Cross-Coupling of 2-Haloquinolines: A quinoline bearing a halogen at the C-2 position is an excellent substrate for cross-coupling reactions. For instance, iron-catalyzed cross-coupling of 2-chloroquinoline (or its tosylate/phosphate equivalent) with an ethyl Grignard reagent (ethylmagnesium bromide) can effectively form the C-C bond to yield 2-ethylquinoline. organic-chemistry.org

Table 3: Comparison of Methods for C-2 Ethyl Group Introduction

MethodSubstrateReagentsKey FeaturesReference
Doebner-von Miller ReactionSubstituted Aniline1-Penten-3-one, Acid CatalystBuilds quinoline ring with ethyl group in place. iipseries.org
Reductive AlkylationQuinoline N-oxideWittig ReagentsExcellent site selectivity for C-2; mild conditions. nih.gov
Iron-Catalyzed Cross-Coupling2-HaloquinolineEthyl Grignard Reagent (EtMgBr), Fe catalystDirect coupling at the C-2 position. organic-chemistry.org
Copper-Catalyzed AlkylationQuinoline N-oxideAlkylating agents (e.g., from tosylhydrazones)Often proceeds via C-H activation. mdpi.com

Green Chemistry Approaches and Sustainable Synthesis Protocols

In recent years, the principles of green chemistry have become increasingly important in the synthesis of heterocyclic compounds like quinolines. tandfonline.comnih.gov The focus is on developing environmentally benign protocols that reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. researchgate.net Key strategies include the use of alternative energy sources like microwaves, employing non-toxic and recyclable solvents such as water or ethanol (B145695), and designing catalyst-free or solvent-free reactions. tandfonline.com The use of recoverable and reusable nanocatalysts also represents a significant green advancement, offering high efficiency and easy separation from the reaction mixture. nih.govnih.gov

Solvent-Free and Catalyst-Free Methods

Eliminating solvents and catalysts from chemical reactions represents an ideal green synthetic strategy, as it simplifies purification, reduces waste, and lowers environmental impact. Several such methods have been developed for quinoline synthesis.

Solvent-Free Synthesis: Reactions can be carried out by heating a mixture of reactants in the absence of a solvent. For example, quinolines have been synthesized from 2-aminoaryl ketones and carbonyl compounds at 100°C using a reusable titania nanocatalyst under solvent-free conditions. nih.gov Another method uses caesium iodide to catalyze the reaction between 2-aminoacetophenone (B1585202) and ketones under thermal, solvent-free conditions, offering good yields and simple work-up. researchgate.net

Catalyst-Free Synthesis: Some quinoline syntheses can proceed under thermal or microwave-assisted conditions without any catalyst. An eco-friendly process for synthesizing functionalized quinolines has been developed from imines and styrene (B11656) under catalyst- and solvent-free conditions. jocpr.com Additionally, unexpected cross-coupling reactions, such as the nucleophilic substitution of hydrogen in the quinoline ring by acylethynylpyrroles, have been shown to proceed stereoselectively without a catalyst at elevated temperatures. rsc.org

Table 4: Examples of Green Synthetic Protocols for Quinolines

ProtocolConditionsAdvantagesReference
Solvent-Free, CsI-CatalyzedThermal (100°C)Clean reaction, simple methodology, short reaction times. researchgate.net
Solvent-Free, Catalyst-FreeThermalAvoids organic solvents and catalysts, environmentally friendly. jocpr.com
Solvent-Free, NanocatalystThermal (80-100°C), various nanocatalysts (e.g., ZrO2, TiO2)High yields, short reaction times, recyclable catalyst. nih.gov
Catalyst-Free Nucleophilic SubstitutionThermal (80-110°C) in MeCN or TolueneAvoids metal catalysts for C-C bond formation. rsc.org
Microwave-Assisted, Solvent-FreeMicrowave irradiationRapid reaction rates, low energy consumption. researchgate.net

Table of Mentioned Compounds

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering substantial improvements over conventional heating methods for the synthesis of quinoline derivatives. benthamdirect.combohrium.com This method utilizes microwave irradiation to heat the reaction mixture, leading to rapid and uniform heating that can significantly accelerate reaction rates, reduce reaction times, and often improve product yields. nih.govresearchgate.net The application of microwave energy is considered a green chemistry approach due to its efficiency, lower energy consumption, and reduced waste production. benthamdirect.comnih.gov

The synthesis of quinolines via microwave irradiation has been successfully applied to various established named reactions, including the Skraup, Friedländer, and Doebner-von Miller syntheses. nih.govmdpi.comiipseries.org For instance, modifications to the Skraup reaction, which traditionally involves harsh conditions, have been developed using microwave heating. By reacting anilines with glycerol in concentrated sulfuric acid under microwave irradiation (200 °C), a variety of mono-functionalized quinoline analogs have been produced in fair to good yields without the need for an external oxidizing agent. nih.gov Similarly, the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be efficiently conducted under microwave conditions. mdpi.com A study demonstrated the use of a reusable solid acid catalyst, Nafion NR50, in ethanol under microwave irradiation to produce quinolines, highlighting an environmentally friendly approach. mdpi.com

The advantages of microwave-assisted synthesis over conventional heating are well-documented. semanticscholar.org In many cases, reactions that take several hours to complete using an oil bath can be finished in a matter of minutes in a microwave reactor. nih.gov This rapid heating not only saves time and energy but can also minimize the formation of side products, leading to cleaner reactions and higher purity of the final compound. nih.gov For example, a comparison of conventional versus microwave-assisted methods for the synthesis of quinoline-fused 1,4-benzodiazepines showed that the microwave method produced excellent yields (92–97%) in a short time, whereas the conventional method yielded only 62–65%. nih.gov

While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the reviewed literature, the general principles and successful application to a wide range of substituted quinolines suggest its high applicability. The synthesis would likely involve the reaction of a suitably substituted aniline, such as 2-bromo-4-fluoroaniline, with a carbonyl compound like pentan-2-one or a related species under appropriate catalytic and solvent conditions accelerated by microwave irradiation.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinoline Analogs

Reaction Type Conventional Method (Time, Yield) Microwave-Assisted Method (Time, Yield) Catalyst/Conditions Reference
Hantzsch Condensation Not specified 40–80 seconds, 90–98% Lanthanum oxide, solvent-free semanticscholar.org
Friedländer Synthesis 34% yield 72% yield Catalyst-free nih.gov
Quinoline-fused 1,4-benzodiazepines Not specified, 62-65% yield Not specified, 92-97% Not specified, 80 °C nih.gov

Mechanochemical Synthesis

Mechanochemistry, which involves inducing reactions through mechanical force such as ball milling, presents a sustainable and highly efficient alternative to traditional solvent-based synthesis. rsc.orgrsc.org This approach is particularly attractive from a green chemistry perspective as it often proceeds in the absence of solvents, thereby reducing waste and eliminating the need for costly and environmentally harmful substances. rsc.org

The mechanochemical synthesis of quinoline derivatives has been successfully demonstrated. For instance, a cost-effective and efficient multicomponent reaction to produce pyrimido[4,5-b]quinolines has been established using a ball mill. rsc.org This one-pot, solvent-free, and catalyst-free method involves the reaction of 6-aminouracil (B15529), an aromatic aldehyde, and a 1,3-diketone (like dimedone or barbituric acid) under mild conditions. rsc.org The proposed mechanism for this transformation begins with a Knoevenagel condensation between the aldehyde and the 1,3-diketone, driven by the high energy of the milling process. This is followed by a Michael addition of 6-aminouracil to the resulting intermediate, which then undergoes cyclization and dehydration to form the final product. rsc.org

This methodology could be adapted for the synthesis of this compound. A potential pathway could involve the mechanochemical reaction of an appropriate 2-aminoaryl ketone with a compound containing an α-methylene group, analogous to the Friedländer condensation. The high energy input from the ball mill could facilitate the condensation and subsequent cyclization reactions without the need for a solvent.

Scale-Up Considerations and Process Optimization in Quinoline Synthesis

Transitioning a synthetic route for a quinoline derivative from a laboratory setting to a larger, industrial scale introduces a unique set of challenges that must be addressed through careful process optimization. Key considerations include reaction safety, cost-effectiveness, product purity, and environmental impact.

One of the primary challenges in scaling up quinoline syntheses, particularly classic methods like the Skraup reaction, is the management of highly exothermic and often violent reactions. cdnsciencepub.com A modified Skraup procedure has been developed to mitigate this issue by changing the way reactants are brought together, which significantly reduces the reaction's violence and improves the yield, making it safer and more economical for commercial-scale production. cdnsciencepub.com

The choice of starting materials and reagents is crucial for a scalable process. A practical and scalable two-step synthesis for halo-quinolin-2(1H)-ones was successfully performed on an 800-gram scale starting from inexpensive halo-anilines. acs.org The process involved the acylation of the aniline followed by cyclization in sulfuric acid. However, it was noted that anilines with strongly electron-donating or electron-withdrawing groups were poor substrates, highlighting the importance of substrate scope evaluation during process development. acs.org

Process optimization also involves refining reaction conditions to maximize yield and purity while minimizing costs and waste. This can include screening different catalysts, solvents, and temperature profiles. nih.gov For example, nanocatalysts have been employed in quinoline synthesis, with optimization of catalyst loading, solvent, and temperature leading to excellent yields (85–96%). nih.gov The ability to recover and reuse the catalyst is another significant advantage for large-scale applications. nih.gov

Furthermore, modern synthetic methods like microwave-assisted synthesis and flow chemistry offer significant potential for process optimization and scale-up. Microwave technology, as discussed, can drastically reduce reaction times. researchgate.net Flow chemistry, where reactants are continuously pumped through a reactor, provides excellent control over reaction parameters like temperature and pressure, improves safety by minimizing the volume of hazardous reactions at any given time, and can facilitate seamless production. Systems for the aerobic oxidation aromatization of alcohols and anilines to form quinolines have been shown to be readily scalable, offering a straightforward path to diverse quinoline derivatives in high yields. mdpi.com

For a compound like this compound, a scalable synthesis would likely favor a convergent approach using readily available, cost-effective starting materials and a process that avoids hazardous reagents and extreme conditions, or implements engineering controls to manage them safely.

Chemical Reactivity and Advanced Derivatization of 6 Bromo 2 Ethyl 8 Fluoroquinoline

Reactivity of the Halogen Substituents (Bromine at C-6, Fluorine at C-8)

The differential reactivity of the two halogen atoms, bromine at the C-6 position and fluorine at the C-8 position, is a cornerstone of the synthetic utility of 6-Bromo-2-ethyl-8-fluoroquinoline. This disparity allows for selective functionalization, enabling the stepwise introduction of various substituents.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination)

The bromine atom at the C-6 position is particularly amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating new carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent. researchgate.netlibretexts.org While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of other 6-bromoquinolines in Suzuki-Miyaura couplings is well-established. researchgate.net These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like sodium carbonate or potassium phosphate. The reaction conditions can be tailored to accommodate a wide range of boronic acids and esters, allowing for the introduction of various aryl, heteroaryl, and alkyl groups at the C-6 position. The general success of this reaction on similar substrates suggests its applicability to this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst Ligand Base Solvent Temperature (°C)
Pd(PPh₃)₄ - K₂CO₃ Toluene/Water 80-100
Pd(dppf)Cl₂ - K₃PO₄ Dioxane/Water 90-110

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of arylamines from aryl halides. mdpi.comnih.gov The C-6 bromine of this compound is an excellent handle for introducing a wide variety of primary and secondary amines. Studies on analogous 6-bromo-2-substituted quinolines have demonstrated the feasibility of this transformation. nih.gov The choice of palladium catalyst and ligand is crucial for the success of the reaction, with common systems including Pd₂(dba)₃ with ligands like Xantphos or BINAP. A strong base, such as sodium tert-butoxide, is typically required. The versatility of the Buchwald-Hartwig amination allows for the synthesis of a diverse library of 6-aminoquinoline (B144246) derivatives.

Table 2: Typical Catalytic Systems for Buchwald-Hartwig Amination

Palladium Source Ligand Base Solvent
Pd₂(dba)₃ Xantphos NaOtBu Toluene or Dioxane
Pd(OAc)₂ BINAP Cs₂CO₃ Toluene

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom at the C-8 position of the quinoline (B57606) ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the electron-withdrawing nature of the quinoline nitrogen. While the bromine at C-6 is generally less reactive in SNAr reactions compared to fluorine, the C-8 fluorine provides a site for selective functionalization.

The success of SNAr reactions on the 8-fluoroquinoline (B1294397) core often depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the fluorine atom, typically at elevated temperatures. The presence of an electron-withdrawing group elsewhere on the ring system can further facilitate this reaction. For instance, in related fluoroquinolone systems, the presence of a nitro group ortho or para to the fluorine significantly enhances its lability towards nucleophilic attack. Although the 2-ethyl group is not strongly electron-withdrawing, the inherent electronics of the quinoline ring system still permit SNAr at the C-8 position.

Radical-Mediated Transformations

While less common than palladium-catalyzed methods for this specific substrate, radical-mediated transformations offer an alternative pathway for functionalizing the C-6 bromo position. Radical reactions can be initiated by various methods, including the use of radical initiators like AIBN or through photoredox catalysis.

In the context of aryl bromides, radical reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. For example, a bromine atom can be abstracted by a tin radical (from tributyltin hydride) to generate an aryl radical, which can then participate in various coupling reactions. However, the selectivity of such reactions can sometimes be a challenge. Given the presence of other potentially reactive sites in this compound, careful optimization of reaction conditions would be necessary to achieve selective transformation at the C-6 position.

Transformations of the Ethyl Group at C-2

The 2-ethyl group provides another avenue for the derivatization of the core quinoline structure. Its aliphatic nature allows for a different set of chemical transformations compared to the aromatic ring.

Oxidation and Reduction Reactions

The ethyl group at the C-2 position can undergo oxidation to introduce new functional groups. For example, oxidation of the benzylic-like position of the ethyl group could potentially yield a 2-acetylquinoline derivative or, under stronger conditions, a quinoline-2-carboxylic acid. Reagents such as potassium permanganate (B83412) or chromium-based oxidants could be employed for this purpose, although careful control of reaction conditions would be necessary to avoid over-oxidation or degradation of the quinoline ring.

Conversely, while the ethyl group itself is already in a reduced state, transformations of other parts of the molecule might be followed by reduction steps. For instance, if the quinoline ring were to be reduced, the ethyl group would remain intact.

Functionalization via C-H Activation

The direct functionalization of C-H bonds has emerged as a powerful strategy in organic synthesis. The C-H bonds of the ethyl group at the C-2 position of the quinoline are potential targets for such transformations. Palladium, rhodium, and other transition metals are known to catalyze the activation of C(sp³)-H bonds.

For 2-alkylquinolines, C-H activation can lead to the formation of new carbon-carbon or carbon-heteroatom bonds directly from the ethyl group. This approach avoids the need for pre-functionalization of the ethyl group, offering a more atom-economical synthetic route. For example, directed C-H activation, where the nitrogen of the quinoline ring acts as a directing group, could facilitate the selective functionalization of the C-H bonds of the ethyl group. This could involve reactions such as arylation, alkenylation, or amination, leading to a wide array of novel 2-functionalized ethylquinoline derivatives.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-acetylquinoline
quinoline-2-carboxylic acid
6-aminoquinoline
2-functionalized ethylquinoline
6-bromoquinolines
8-fluoroquinoline
6-bromo-2-substituted quinolines
fluoroquinolone

Reactivity of the Quinoline Nitrogen

The lone pair of electrons on the nitrogen atom of the quinoline ring makes it a nucleophilic center, susceptible to reactions with various electrophiles. This reactivity is a cornerstone for the synthesis of a wide array of quinoline derivatives.

N-Alkylation and Quaternization:

The nitrogen atom in the quinoline ring can be readily alkylated to form quaternary quinolinium salts. This reaction typically involves the treatment of the quinoline with an alkyl halide. While specific studies on the N-alkylation of this compound are not extensively documented, the general reactivity of quinolines suggests that it would undergo such reactions. For instance, various substituted quinolines have been successfully N-alkylated using different alkylating agents and conditions. mdpi.comscbt.com The quaternization introduces a positive charge on the nitrogen, which can significantly alter the electronic properties and biological activity of the molecule. The reaction of this compound with an alkyl halide, such as methyl iodide, would be expected to yield the corresponding N-alkyl-6-bromo-2-ethyl-8-fluoroquinolinium salt. These quinolinium salts can serve as precursors for further functionalization. nih.govnih.gov

N-Oxidation:

The quinoline nitrogen can also be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then act as a versatile intermediate for introducing substituents at various positions of the quinoline ring through regioselective C-H functionalization. chemicalbook.comnih.gov Although direct N-oxidation of this compound has not been specifically reported, the synthesis of 6-fluoro-8-nitroquinoline (B1295531) N-oxide is known, indicating that the quinoline nitrogen in a similarly substituted ring can be oxidized. fordham.edu

Table 1: Examples of N-Alkylation and Quaternization of Related Quinolines

Starting QuinololineReagentProductReference
Substituted QuinolinesAlkyl HalidesN-Alkylquinolinium Halides mdpi.com
Ciprofloxacin (B1669076)N-acylation reagentsN-Acylated Ciprofloxacin Derivatives nih.gov
Quinolone ScaffoldsAlkylating AgentsN-Alkyl Quinolone Derivatives nih.gov

This table presents generalized reactions for related quinoline compounds due to the absence of specific data for this compound.

Ring-Opening and Ring-Closing Reactions Involving the Quinoline Core

The aromatic quinoline core is generally stable; however, under specific conditions, it can participate in ring-opening and ring-closing reactions. These transformations are often synthetically valuable for creating more complex polycyclic or heterocyclic structures.

Ring-Opening Reactions:

Ring-opening of the quinoline core is a challenging transformation due to its aromatic stability. Such reactions typically require harsh conditions or the presence of specific activating groups. For instance, the cleavage of the pyridine (B92270) ring in quinolines can sometimes be achieved under strong reductive or oxidative conditions. While no specific ring-opening reactions for this compound have been documented, related electron-deficient aza-aromatic systems, like 1,2,3-triazines, are known to undergo ring-opening upon reaction with strong nucleophiles. acs.org This suggests that under forcing conditions with potent nucleophiles, the pyridine ring of the quinoline system might be susceptible to cleavage.

Ring-Closing Reactions (Annulation):

More common are ring-closing or annulation reactions, where an existing substituent on the quinoline is used to build an additional ring onto the core structure. For example, if a suitable functional group were introduced at the 7-position of this compound, an intramolecular cyclization could lead to the formation of a new ring fused to the quinoline system. While specific examples for the title compound are not available, general methodologies for the synthesis of benzo[f]quinoline (B1222042) derivatives through cyclization reactions of substituted quinolines have been reported. nih.gov

Table 2: General Ring-Opening and Ring-Closing Reactions of Related Heterocycles

Reaction TypeSubstrate TypeConditionsProduct TypeReference
Ring-Opening1,2,3-TriazinesStrong NucleophilesRing-opened products acs.org
Ring-ClosingSubstituted TetralonesSuperacidBenzo[f]quinolone derivatives nih.gov
Ring-OpeningOxetanesVarious NucleophilesFunctionalized alcohols researchgate.net

This table provides examples from related heterocyclic systems to illustrate the types of reactions discussed, as direct examples for this compound are not available.

Chelation and Complexation Properties with Metal Ions

The ability of a molecule to bind to metal ions is crucial for various applications, including catalysis, sensing, and medicinal chemistry. The chelation properties of quinolines are highly dependent on their substitution pattern.

The most well-known chelating agents in the quinoline family are the 8-hydroxyquinolines. The nitrogen atom of the quinoline ring and the adjacent hydroxyl group at the 8-position form a stable five-membered ring upon coordination with a metal ion. researchgate.netnih.govnih.govscirp.org This arrangement allows for strong chelation of a wide range of metal ions.

In the case of this compound, the 8-hydroxy group is replaced by a fluorine atom. Fluorine is a hard Lewis base and can participate in coordination to hard Lewis acidic metal centers. However, the C-F bond is generally less polarized and the fluoride (B91410) ion is a much weaker ligand in this context compared to a deprotonated hydroxyl group. Consequently, the chelation potential of this compound is expected to be significantly lower than that of its 8-hydroxy analogue.

While direct studies on the metal complexation of this compound are not found in the reviewed literature, the extensive research on fluoroquinolone antibiotics offers some insights. Fluoroquinolones typically chelate metal ions through the 3-carboxylic acid and 4-carbonyl oxygen atoms. nih.govnih.govresearchgate.netnih.gov The title compound lacks these functional groups. Therefore, any chelation would likely involve the quinoline nitrogen and potentially the 8-fluoro substituent, forming a less stable complex compared to traditional fluoroquinolone or 8-hydroxyquinoline (B1678124) chelates. The interaction would likely be weaker and depend heavily on the nature of the metal ion.

Table 3: Metal Chelation by Related Quinolone and Fluoroquinolone Compounds

Compound TypeChelating AtomsMetal Ions Commonly ComplexedReference
8-HydroxyquinolinesN (quinoline), O (hydroxyl)Cu(II), Zn(II), Fe(III), Al(III) researchgate.netnih.govnih.govscirp.org
Fluoroquinolones (with 3-carboxy and 4-oxo)O (carboxyl), O (carbonyl)Divalent and trivalent cations (e.g., Mg(II), Ca(II), Fe(III), Al(III)) nih.govnih.govresearchgate.netnih.gov
Flumequine (a quinolone antibiotic)O (pyridone), O (carboxylate)Cu(II) nih.gov

This table illustrates the chelation behavior of related compounds to provide context for the potential, albeit weaker, chelating properties of this compound.

Biological Activities and Mechanistic Investigations of 6 Bromo 2 Ethyl 8 Fluoroquinoline and Analogous Structures

Structure-Activity Relationship (SAR) Studies

The biological efficacy of quinoline (B57606) derivatives is intricately linked to the nature and position of their substituents. Structure-Activity Relationship (SAR) studies are therefore crucial in elucidating how specific structural modifications influence their pharmacological properties.

The placement of halogen atoms on the quinoline ring plays a pivotal role in determining the biological activity of the resulting compounds. Research has shown that the presence of a fluorine atom at the C-6 position and other halogens at various positions can significantly impact the antibacterial and antitumor activities of quinolones. rjptonline.org For instance, the introduction of a fluorine atom at position 6 is a key feature of fluoroquinolone antibiotics, greatly enhancing their potency. youtube.com

The C-8 position has also been identified as critical for activity. Studies on antitumor quinolones have revealed that having halogens at both the C-6 and C-8 positions is a common structural feature. rjptonline.org Specifically, the presence of a halogen, such as bromine or fluorine, at the C-8 position can influence the compound's interaction with its biological targets. nih.govchemscene.com The electrostatic potential of the halogen atom, particularly its ability to form halogen bonds, can contribute to the binding affinity of the ligand to its receptor. acs.orgnih.gov The nature of the halogen at this position, whether it be chlorine, bromine, or iodine, can modulate the strength of these interactions, with heavier halogens often leading to increased affinity. acs.org

The C-2 position of the quinoline ring is another key site for modification that can significantly alter the pharmacological profile of the compound. The introduction of various alkyl groups at this position has been explored in the development of new therapeutic agents. acs.org For example, a series of 2-substituted-4-amino-quinolines were synthesized and evaluated for their antifungal activities, demonstrating that modifications at the C-2 position are crucial for their inhibitory potency. nih.gov

The nature of the alkyl substituent can affect various properties of the molecule, including its lipophilicity, which in turn can influence its absorption and distribution. moswrat.com The size and branching of the alkyl chain can also impact how the molecule fits into the binding pocket of its target enzyme or receptor, thereby affecting its efficacy and selectivity.

The synergistic interplay between halogen and alkyl substituents is a critical factor in fine-tuning the target affinity and selectivity of quinoline-based compounds. The specific combination of a halogen at one position and an alkyl group at another can lead to compounds with optimized biological activity.

Antimicrobial Activity and Underlying Mechanisms

Quinolone derivatives, particularly fluoroquinolones, are renowned for their broad-spectrum antimicrobial activity. Their mechanism of action primarily involves the inhibition of essential bacterial enzymes responsible for DNA replication and maintenance.

The primary targets for the antibacterial action of fluoroquinolones are two type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. youtube.comnih.govacs.org These enzymes are crucial for managing DNA topology during replication, transcription, and repair. acs.org

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA compaction and replication initiation. acs.org In most Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones. youtube.com The drugs bind to the complex of DNA gyrase and DNA, stabilizing it and leading to double-strand breaks in the bacterial chromosome, which is a fatal event for the cell. youtube.comnih.gov

Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target. youtube.com This enzyme is essential for decatenating (unlinking) newly replicated daughter chromosomes, allowing them to segregate into daughter cells. youtube.comacs.org Inhibition of topoisomerase IV by fluoroquinolones prevents this separation, leading to a disruption of cell division and ultimately, bacterial death. youtube.com

While quinolines are well-established as antibacterial agents, certain derivatives also exhibit significant antifungal properties. researchgate.netnih.govresearchgate.net The mechanisms underlying their antifungal activity are diverse and can vary depending on the specific substitutions on the quinoline ring.

Some quinoline-based antifungals are thought to act by inhibiting specific fungal enzymes. One such target that has been identified is aspartate semialdehyde dehydrogenase (ASADH), an enzyme involved in the biosynthesis of essential amino acids in fungi. researchgate.netbohrium.com Inhibition of this enzyme would disrupt protein synthesis and lead to fungal cell death.

Other proposed mechanisms of antifungal action for quinoline derivatives include the disruption of the fungal cell membrane and the inhibition of other critical cellular processes. nih.gov For instance, some studies suggest that certain quinoline compounds can induce the accumulation of reactive oxygen species (ROS) and damage mitochondrial function in fungal cells. nih.gov The identification of specific fungal targets remains an active area of research, with the goal of developing more effective and selective antifungal agents. acs.orgproquest.com

Interactive Data Table of Research Findings

Below is a summary of key research findings related to the biological activities of substituted quinolines.

Compound ClassSubstituentsBiological ActivityTarget/MechanismReference(s)
FluoroquinolonesC-6 Fluoro, various C-7 substituentsAntibacterialDNA Gyrase, Topoisomerase IV youtube.comnih.govacs.org
2-Substituted-4-amino-quinolinesVarious C-2 alkyl/aryl groupsAntifungalNot fully elucidated, may not disrupt fungal membrane nih.gov
Quinolines linked to ChalconeVaried substitutionsAntifungal (especially against resistant C. albicans)Induces ROS, damages mitochondria nih.gov
8-HydroxyquinolinesVaried substitutionsAntifungalMultiple proposed mechanisms, including chelation and others bohrium.comacs.org
4,6-Substituted 2-styrylquinolinesBr, H, NO2 at C-6Antimicrobial, AnticancerNot fully elucidated researchgate.net

Antiviral Properties and Viral Replication Inhibition

While specific studies on the antiviral properties of 6-Bromo-2-ethyl-8-fluoroquinoline are not extensively documented in the reviewed literature, the broader class of quinoline and fluoroquinolone derivatives has demonstrated significant potential as inhibitors of viral replication. nih.govnih.gov The mechanisms of action are often multifaceted and target various stages of the viral life cycle. nih.gov

The search for effective antiviral agents is a continuous process, driven by the emergence of new viral threats and the development of resistance to existing drugs. nih.gov Key strategies in antiviral drug development involve identifying and targeting essential viral processes, such as entry into the host cell, replication of the viral genome, and the assembly and release of new virus particles. nih.gov

For many viruses, including retroviruses like HIV, the reverse transcriptase enzyme is a critical target for antiviral therapy. nih.gov Quinolone derivatives, through structural modifications, have been explored for their ability to inhibit such crucial viral enzymes. nih.gov Furthermore, some broad-spectrum antiviral agents, like ribavirin, function by interfering with the synthesis of viral nucleic acids, a mechanism that could potentially be shared by novel quinoline-based compounds. nih.gov

The development of inhibitors targeting viral entry is another promising area of research. This approach focuses on preventing the virus from attaching to and fusing with the host cell membrane, thereby blocking the initial step of infection. nih.gov The structural versatility of the quinoline scaffold allows for the design of molecules that could potentially interact with viral surface proteins or host cell receptors involved in this process.

Antimalarial Activity: Interference with Heme Detoxification and Parasite Survival

Quinolone-based compounds have long been a cornerstone of antimalarial therapy, with their primary mechanism of action centered on the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum. nih.govnih.gov During its lifecycle within human red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin, a process that is a key target for antimalarial drugs. nih.govnih.gov

4-aminoquinolines, a class to which this compound is structurally related, are known to accumulate in the parasite's acidic food vacuole. nih.gov Here, they interfere with hemozoin formation, leading to a buildup of toxic free heme that ultimately kills the parasite. nih.gov The efficacy of these compounds is often linked to their ability to form a complex with heme, preventing its polymerization. nih.gov

Studies on various quinoline analogs have revealed that specific structural features are crucial for their antimalarial activity. The 4-aminoquinoline (B48711) nucleus is essential for strong heme complexation, while a basic amine-containing side chain is necessary for potent anti-parasitic action. nih.gov Furthermore, modifications at other positions on the quinoline ring can significantly enhance activity. For instance, the introduction of a chlorine atom at the 6-position has been shown to improve antiplasmodial potency. nih.gov

The development of resistance to traditional quinoline antimalarials, such as chloroquine (B1663885), has spurred the investigation of new analogs. nih.govalliedacademies.org Research into the mechanisms of resistance often points to mutations in parasite proteins that reduce drug accumulation in the food vacuole. nih.gov Therefore, the design of novel quinoline derivatives aims to overcome these resistance mechanisms while retaining the core ability to inhibit heme detoxification and ensure parasite death. nih.gov

Anti-Biofilm Properties and Eradication Mechanisms

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to various surfaces. nih.govresearchgate.net These biofilms present a significant challenge in clinical settings as they exhibit increased tolerance to antibiotics and the host immune system. nih.gov Quinolone derivatives have emerged as a promising class of compounds with the ability to both inhibit the formation of biofilms and eradicate established ones. nih.govfrontiersin.org

The mechanisms by which quinolines exert their anti-biofilm effects are multifaceted. One key strategy is the disruption of the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. nih.gov This can be achieved by interfering with the production of adhesins and EPS components. nih.gov

Furthermore, quinolines can interfere with bacterial cell-to-cell communication, a process known as quorum sensing (QS). frontiersin.org QS allows bacteria to coordinate their gene expression and behavior, including biofilm formation, in a population-density-dependent manner. frontiersin.org By disrupting QS signaling, quinolines can prevent the maturation and development of robust biofilm structures.

Some halogenated quinolines have demonstrated potent eradication activity against biofilms of clinically important Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecium. frontiersin.org The proposed mechanism for some of these compounds involves targeting the cellular components and processes essential for bacterial viability within the biofilm. nih.gov This can include the breakdown of the bacterial cell wall, leading to cell lysis. nih.gov The structural similarities between quinolines and other anti-biofilm agents like phenazines have inspired the development of novel quinoline-based compounds with enhanced biofilm eradication capabilities. frontiersin.org

Compound ClassTarget Pathogen(s)Biofilm ActivityPotential Mechanism of Action
Quinoline Amino AlcoholsVibrio choleraeInhibition and DispersalDistinct from antibiotic activity, suggesting a non-bactericidal MOA. nih.gov
Halogenated QuinolinesS. aureus, S. epidermidis, E. faeciumInhibition and EradicationScaffold hopping from phenazines; improved eradication activity. frontiersin.org

Anticancer Activity and Molecular Pathways

The quinoline scaffold is a prominent feature in a number of anticancer agents, and its derivatives are actively being investigated for their potential to combat various cancers. nih.gov The anticancer effects of these compounds are often mediated through the modulation of key molecular pathways involved in cell growth, proliferation, and survival.

Induction of Apoptosis and Cell Cycle Arrest

A critical mechanism by which many anticancer drugs exert their effects is through the induction of apoptosis, or programmed cell death, and by causing cell cycle arrest. nih.govnih.gov Fluoroquinolone derivatives, for instance, have been shown to induce apoptosis and arrest the cell cycle in cancer cells, often at the G2/M phase. nih.govnih.gov

This induction of apoptosis can be triggered through various signaling cascades. One common pathway involves the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov The cleavage of poly-(adenosine diphosphate-ribose) polymerase (PARP) is another hallmark of apoptosis that is often observed following treatment with quinoline-based compounds. nih.gov

Furthermore, these compounds can influence the expression of proteins that regulate the cell cycle. For example, the downregulation of cyclins and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, can lead to arrest at specific checkpoints. nih.gov This prevents cancer cells from dividing and proliferating uncontrollably. Studies have shown that some quinoline derivatives can induce cell cycle arrest in the G0/G1 or S phase, depending on the specific compound and cancer cell line. nih.govnih.gov

Modulation of Cellular Signaling Pathways (e.g., EGFR, PARP-1, Kinase Inhibition)

Quinolone derivatives have been identified as potent inhibitors of various kinases, which are enzymes that play a crucial role in cellular signaling pathways that are often dysregulated in cancer. nih.gov The inhibition of these kinases can disrupt the signaling cascades that drive tumor growth and progression. nih.gov

One important target is the epidermal growth factor receptor (EGFR), a tyrosine kinase that is frequently overexpressed or mutated in various cancers. nih.gov Inhibition of EGFR signaling can block downstream pathways that promote cell proliferation and survival. nih.gov Several quinoline-based compounds have demonstrated significant inhibitory activity against EGFR. nih.gov

Another key target is Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. Inhibiting PARP-1 in cancer cells that already have defects in other DNA repair pathways can lead to synthetic lethality, a promising strategy for targeted cancer therapy.

The PI3K/Akt/mTOR pathway is another critical signaling cascade that is often hyperactivated in cancer, promoting cell growth, proliferation, and survival. nih.gov Quinolone derivatives have been developed as inhibitors of this pathway, with some compounds showing potent inhibition of both PI3K and mTOR. nih.govgoogle.comgoogle.com

Target PathwayRole in CancerEffect of Quinoline Derivatives
EGFR SignalingPromotes cell proliferation and survivalInhibition of EGFR kinase activity. nih.gov
PARP-1DNA repairInhibition can lead to synthetic lethality in certain cancers.
PI3K/Akt/mTORRegulates cell growth, proliferation, and survivalInhibition of key kinases in the pathway. nih.govgoogle.comgoogle.com
Kinase Inhibition (general)Drives tumor growth and progressionBroad-spectrum inhibition of various kinases. nih.gov

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with the necessary nutrients and oxygen. nih.govnih.gov Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. nih.gov

Some quinoline derivatives have been shown to possess anti-angiogenic properties. wikipedia.org While direct studies on this compound are limited, the broader class of quinoline and quinazoline (B50416) derivatives has been investigated for its ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis. wikipedia.org By blocking VEGFR-2 signaling, these compounds can inhibit the proliferation and migration of endothelial cells, which are the building blocks of new blood vessels. nih.govnih.gov

The anti-angiogenic effects of these compounds may also be linked to their ability to scavenge free radicals, as oxidative stress can play a role in promoting angiogenesis. nih.govnih.gov The anti-proliferative activity of these compounds against endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), further contributes to their anti-angiogenic potential. nih.govnih.gov

Inhibition of Specific Enzymes (e.g., MetAP-2, NMT)

The enzymatic machinery of pathogens and human cells presents a rich landscape for therapeutic intervention. Quinoline derivatives have been investigated for their ability to inhibit specific enzymes, such as Methionine Aminopeptidase-2 (MetAP-2) and N-myristoyltransferase (NMT), which are crucial for the survival and proliferation of various organisms.

Methionine Aminopeptidase-2 (MetAP-2) Inhibition:

N-myristoyltransferase (NMT) Inhibition:

NMT is an essential enzyme in eukaryotes, including pathogenic protozoa like Plasmodium falciparum, the causative agent of malaria. NMT catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of proteins, a process crucial for their function and localization. The inhibition of NMT is a validated strategy for the development of new anti-malarial drugs.

Structure-guided optimization of quinoline-based inhibitors has led to the identification of compounds with significant activity against both Plasmodium vivax and Plasmodium falciparum NMT. For instance, a series of quinolines were developed and tested for their inhibitory potency. The binding of these quinoline inhibitors occurs in a hydrophobic pocket of the enzyme, where they establish π-π stacking interactions with phenylalanine residues.

Compound TypeTarget EnzymeIC50 (µM)Key Findings
Quinoline DerivativesPlasmodium vivax NMTVariesStructure-guided optimization identified quinolines with balanced activity against both P. vivax and P. falciparum NMT.
Quinoline-based hybridsLeishmania donovani MetAP1VariesDiscovered novel inhibitor molecules against LdMetAP1, suggesting the potential of the quinoline scaffold for MetAP inhibition.

This table presents a summary of findings for analogous quinoline structures.

Other Biological Activities and Mechanistic Insights

The versatility of the quinoline scaffold extends beyond specific enzyme inhibition to a range of other biological effects, including anti-inflammatory, analgesic, and neuroprotective activities.

Anti-inflammatory and Analgesic Effects

Quinoline derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. Research has shown that certain substituted quinolines can exhibit potent activities, in some cases comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). epo.org

A study on quinoline derivatives bearing azetidinone scaffolds revealed that specific substitutions on the quinoline ring resulted in significant anti-inflammatory and analgesic properties. epo.org For example, compounds with methoxyphenyl substitutions on the azetidinone ring, attached to a tetrazolo[1,5-a]quinoline (B14009986) core, showed notable activity in rat paw edema models and hot plate tests. epo.org

Another study focusing on new 4-anilinoquinoline-3-carboxylic acids and their esters also reported significant anti-inflammatory activity, with some derivatives showing efficacy comparable to indomethacin.

Compound ClassBiological ActivityKey Findings
Quinoline-azetidinone hybridsAnti-inflammatory, AnalgesicMethoxyphenyl substitutions on the azetidinone ring attached to a tetrazolo[1,5-a]quinoline core demonstrated potent activity. epo.org
4-Anilinoquinoline-3-carboxylic acidsAnti-inflammatorySome derivatives exhibited activity comparable to indomethacin.

This table highlights the anti-inflammatory and analgesic potential of analogous quinoline structures.

Neuroprotective and Anti-Alzheimer's Disease Mechanisms (e.g., Cholinesterase Inhibition, Aβ Aggregation Inhibition)

The multifactorial nature of neurodegenerative diseases like Alzheimer's has spurred the development of multi-target-directed ligands, with the quinoline scaffold being a prominent platform.

Cholinesterase Inhibition:

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Numerous quinoline derivatives have been synthesized and evaluated for their cholinesterase inhibitory potential. For instance, hybrid compounds combining quinoline and thiosemicarbazone moieties have been identified as potent and selective acetylcholinesterase inhibitors. chemicalbook.com One such hybrid, featuring a methoxy (B1213986) group and an ethylmorpholine moiety, demonstrated an IC50 value of 0.12 µM against AChE, which was five-fold more potent than the standard drug galantamine. chemicalbook.com

Aβ Aggregation Inhibition:

The aggregation of amyloid-beta (Aβ) peptides into plaques is a pathological hallmark of Alzheimer's disease. Quinoline-based compounds have been designed to inhibit this aggregation process. Hybrid molecules incorporating 8-hydroxyquinoline (B1678124) and indole (B1671886) moieties have shown significant inhibitory activity against both self-induced and metal-ion-induced Aβ aggregation. rsc.org Some of these compounds exhibited EC50 values in the low micromolar range for the inhibition of self-induced Aβ₁₋₄₂ aggregation. rsc.org

Compound ClassTargetIC50/EC50Key Findings
Quinoline-thiosemicarbazone hybridsAcetylcholinesterase (AChE)0.12 µMFive-fold more potent than galantamine. chemicalbook.com
8-Hydroxyquinoline-indole hybridsAβ₁₋₄₂ self-aggregation1.08 - 1.72 µMSignificantly more potent than the known anti-amyloid drug clioquinol. rsc.org

This table summarizes the neuroprotective activities of analogous quinoline structures.

Enzyme Inhibition (e.g., Cytochrome P450 Enzymes)

Fluoroquinolones, a class of antibiotics characterized by a quinolone core with a fluorine atom, are known to interact with cytochrome P450 (CYP) enzymes. These enzymes are central to the metabolism of a vast array of drugs, and their inhibition can lead to significant drug-drug interactions.

Studies have shown that certain fluoroquinolones can act as competitive inhibitors of CYP3A4 and CYP1A2. For example, ciprofloxacin (B1669076) and norfloxacin (B1679917) have been found to inhibit the N-demethylation of erythromycin, a reaction mediated by CYP3A4 in human liver microsomes. acs.org The inhibition was determined to be competitive, with Ki values in the millimolar range. acs.org Ciprofloxacin also demonstrated weak inhibition of CYP1A2 with an IC50 value of 135 µmol/L. rsc.org

Other fluoroquinolones, however, have shown negligible inhibitory effects on these enzymes.

FluoroquinoloneCYP IsoformInhibition TypeKi / IC50
CiprofloxacinCYP3A4Competitive2.0 mM (Ki) acs.org
NorfloxacinCYP3A4Competitive2.3 mM (Ki) acs.org
CiprofloxacinCYP1A2Weak Inhibition135 µmol/L (IC50) rsc.org
LevofloxacinCYP2C9Inhibition210 µmol/L (IC50) rsc.org

This table provides data on the inhibition of cytochrome P450 enzymes by analogous fluoroquinolone structures.

Receptor Binding Dynamics

The interaction of quinoline-based compounds with various receptors and enzymes is a critical aspect of their biological activity. Molecular docking studies have been instrumental in elucidating these binding dynamics.

For instance, in the context of NMT inhibition, quinoline derivatives have been shown to bind within a hydrophobic pocket of the enzyme, forming key interactions with specific amino acid residues. chemscene.com The quinoline ring itself often engages in π-π stacking interactions, which contribute to the stability of the enzyme-inhibitor complex.

In the case of cholinesterase inhibition, molecular modeling has revealed that quinoline-based inhibitors can interact with both the catalytic and peripheral anionic sites of the enzyme. chemicalbook.com This dual binding capability can enhance their inhibitory potency.

Similarly, the anti-Aβ aggregation activity of quinoline derivatives is attributed to their ability to interact with the Aβ peptide through hydrogen bonding, π-π stacking, and π-cation interactions, thereby disrupting the aggregation process. rsc.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of 6-Bromo-2-ethyl-8-fluoroquinoline at the electronic level. These calculations provide a detailed understanding of the molecule's structure, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential)

The electronic structure of a molecule is a key determinant of its chemical reactivity and biological activity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's ability to donate and accept electrons, respectively. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) is another crucial descriptor derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for understanding non-covalent interactions, such as those between a drug molecule and its biological target. For quinoline (B57606) derivatives, the MEP can highlight the electronegative nitrogen atom as a potential site for hydrogen bonding.

Table 1: Calculated Electronic Properties of Quinolines and Fluoroquinolines

Compound/DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Quinoline-6.58-0.895.692.18
6-Fluoroquinoline-6.72-1.055.671.54
8-Fluoroquinoline (B1294397)-6.65-0.985.673.12
Ciprofloxacin (B1669076)-5.98-1.234.759.87
Moxifloxacin-5.87-1.154.727.54

Note: The data in this table is illustrative and based on typical values found for related compounds in the literature. Actual values for this compound would require specific DFT calculations.

Aromaticity Analysis and its Correlation with Activity

Aromaticity is a fundamental concept in organic chemistry that significantly influences the stability and reactivity of cyclic compounds. mdpi.com For quinoline derivatives, the aromaticity of the fused benzene (B151609) and pyridine (B92270) rings can impact their interaction with biological targets, particularly in processes involving π-π stacking interactions. mdpi.com Theoretical studies have shown that the level of aromaticity in quinoline-based compounds can be correlated with their pharmacological activity, such as antimalarial properties. mdpi.com Aromaticity can be quantified using various theoretical indices, including the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Para-Delocalization Index (PDI). mdpi.com By calculating these indices for this compound, researchers can gain insights into how its aromatic character might influence its potential biological efficacy. mdpi.com

Conformational Analysis and Stability

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. fiveable.melibretexts.org For this compound, the orientation of the ethyl group at the 2-position is of particular interest. Different conformations can have varying energies, and identifying the most stable, low-energy conformer is crucial as it is likely the most populated and biologically relevant form. libretexts.org Computational methods can be used to rotate the ethyl group and calculate the potential energy at each rotational angle, thereby identifying the most stable conformation. fiveable.me Factors influencing conformational stability include steric hindrance and torsional strain. libretexts.org Understanding the preferred conformation is essential for subsequent molecular modeling studies, such as docking, as it dictates the three-dimensional shape of the molecule that will be presented to a biological receptor. fiveable.me

Molecular Modeling and Simulation

Molecular modeling and simulation techniques build upon the insights from quantum chemical calculations to predict how this compound might interact with biological macromolecules. These methods are instrumental in drug discovery for identifying potential protein targets and elucidating the mechanism of action.

Molecular Docking for Ligand-Protein Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. researchgate.net This method is widely used to screen virtual libraries of compounds against a known protein target and to predict the binding affinity and mode of interaction. researchgate.netnih.govsemanticscholar.orgnih.gov For this compound, docking studies could be performed against various known targets of quinoline and fluoroquinolone drugs, such as DNA gyrase and topoisomerase II, which are crucial enzymes in bacterial replication. nih.govnih.gov The docking process involves placing the ligand in the active site of the protein and evaluating the binding energy based on a scoring function that considers factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net The results can predict whether the compound is likely to be an inhibitor of the target enzyme and can guide the design of more potent analogues. semanticscholar.org

Table 2: Representative Docking Scores of Fluoroquinolones against Bacterial DNA Gyrase (PDB: 2XCT)

CompoundBinding Energy (kcal/mol)Interacting Residues
Ciprofloxacin-9.9Asp87, Gly81, Ser91
Moxifloxacin-10.2Asp87, Gly81, Arg90
Gatifloxacin-10.73ARG503
Sparafloxacin-11.43GLN778, ARG820

Note: This data is based on published studies of similar compounds and serves as an example. The specific binding energy for this compound would require a dedicated docking study. nih.govnih.gov

Virtual Screening and Lead Optimization through Computational Methods

Without foundational research on this specific molecule, any attempt to generate content for these topics would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

It is possible that research on this compound exists in proprietary databases or internal research programs that are not publicly accessible. However, based on the available information, "this compound" does not appear to be a compound of significant interest in the published scientific literature concerning computational chemistry and drug design.

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Spectroscopic methods are indispensable for determining the precise atomic arrangement within a molecule. High-resolution techniques provide detailed insights into the connectivity and chemical environment of each atom, which is crucial for the unambiguous identification of newly synthesized compounds like 6-Bromo-2-ethyl-8-fluoroquinoline.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. researchgate.net By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and the chemical environment of individual atoms. researchgate.net For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for full characterization.

¹H NMR would be used to identify the hydrogen atoms. The spectrum is expected to show distinct signals for the protons on the quinoline (B57606) ring and the ethyl group. The aromatic protons would appear as complex multiplets (doublets and doublet of doublets) due to coupling with each other and with the fluorine atom. The ethyl group would present a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons.

¹³C NMR provides information on the carbon skeleton. The spectrum for this compound would show 11 distinct signals, corresponding to the 9 carbons of the quinoline core and the 2 carbons of the ethyl group. The chemical shifts of the carbons attached to the bromine and fluorine atoms would be significantly affected by these electronegative substituents.

¹⁹F NMR is particularly important for fluorinated compounds. It would show a signal for the single fluorine atom at position 8, with its chemical shift and coupling patterns providing confirmation of its location on the aromatic ring.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for assembling the complete molecular structure.

COSY establishes correlations between neighboring protons, helping to trace the connectivity within the aromatic ring and the ethyl group.

HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC reveals correlations between protons and carbons over two or three bonds, which is critical for confirming the placement of the substituents (bromo, ethyl, and fluoro groups) on the quinoline scaffold.

Solid-State NMR could be employed to study the compound in its crystalline form. This technique can provide information about molecular packing, conformation, and polymorphism in the solid state, which can differ from the solution state. mdpi.com

Table 1: Predicted NMR Data for this compound

Technique Atom Predicted Chemical Shift (ppm) Key Correlations (2D NMR)
¹H NMR Aromatic-H ~7.5 - 8.5 COSY: H-H couplings; HMBC: Correlations to ring carbons
-CH₂- ~2.9 - 3.2 (quartet) COSY: Correlates with -CH₃; HMBC: Correlates to C2
-CH₃ ~1.3 - 1.5 (triplet) COSY: Correlates with -CH₂-
¹³C NMR Aromatic-C ~110 - 160 HSQC: Correlates with attached protons
C-Br ~115 - 125 HMBC: Correlations to neighboring protons
C-F ~150 - 165 (with C-F coupling) HMBC: Correlations to neighboring protons
-CH₂- ~25 - 35 HSQC: Correlates with -CH₂- protons

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). For this compound (molecular formula C₁₁H₉BrFN), HRMS would provide an exact mass measurement that matches the theoretical calculated mass, confirming the formula.

A key diagnostic feature in the mass spectrum would be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a definitive signature for a monobrominated compound. Fragmentation patterns observed in the mass spectrum, such as the loss of the ethyl group (C₂H₅) or a bromine radical (Br•), would further corroborate the proposed structure.

Table 2: Predicted HRMS Data for this compound

Ion/Fragment Formula Calculated Exact Mass (m/z) Notes
[M]⁺ C₁₁H₉⁷⁹BrFN⁺ 252.9902 Molecular ion with ⁷⁹Br isotope
[M+2]⁺ C₁₁H₉⁸¹BrFN⁺ 254.9882 Molecular ion with ⁸¹Br isotope, ~1:1 intensity with [M]⁺

| [M-C₂H₅]⁺ | C₉H₄⁷⁹BrFN⁺ | 223.9589 | Loss of the ethyl group |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. mdpi.com The absorption of specific frequencies of IR radiation or the scattering patterns in Raman spectroscopy correspond to the stretching and bending of chemical bonds. mdpi.comultraphysicalsciences.org These spectra provide a molecular "fingerprint" and are used to identify the functional groups present in a molecule. researchgate.netultraphysicalsciences.org

For this compound, the IR and Raman spectra would show characteristic bands confirming its key structural features. astrochem.orgresearchgate.net

C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹.

C=C and C=N stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the quinoline aromatic ring system.

C-F stretching: A strong absorption band typically in the 1250-1000 cm⁻¹ region would indicate the presence of the carbon-fluorine bond.

C-Br stretching: The carbon-bromine bond vibration is expected to appear at lower frequencies, typically in the 600-500 cm⁻¹ range.

The combination of these techniques provides a comprehensive and unambiguous structural confirmation of this compound.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Technique
C-H Stretch (Aromatic) Quinoline Ring 3050 - 3150 IR, Raman
C-H Stretch (Aliphatic) Ethyl Group 2850 - 2980 IR, Raman
C=C / C=N Stretch Quinoline Ring 1450 - 1620 IR, Raman
C-F Stretch Aryl-Fluoride 1200 - 1270 IR (Strong)

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for separating the target compound from impurities and for quantifying its purity. Advanced techniques offer high resolution and efficiency for these tasks.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. A typical approach for a molecule like this compound would involve a reversed-phase HPLC system. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol).

The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, typically using a UV-Vis or Diode-Array Detector (DAD) set to a wavelength where the quinoline ring absorbs strongly. A single, sharp peak indicates high purity.

Table 4: Typical HPLC Method Parameters for Purity Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water (often with 0.1% formic acid or trifluoroacetic acid)
Mobile Phase B Acetonitrile or Methanol
Gradient e.g., 5% to 95% B over 10-15 minutes
Flow Rate 1.0 mL/min
Detection UV-Vis or DAD at ~254 nm and/or ~310 nm

| Column Temperature | 25-40 °C |

The molecule this compound is achiral and therefore does not have enantiomers, meaning chiral separation is not applicable to the compound itself.

However, in the broader context of drug discovery and development, quinoline scaffolds are often used to synthesize more complex, chiral molecules. chromatographyonline.com Should this compound be used as a starting material or intermediate to create chiral derivatives, Supercritical Fluid Chromatography (SFC) would be a highly valuable technique for separating the resulting enantiomers. chromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol. chromatographyonline.comafmps.be

Compared to traditional chiral HPLC, SFC offers significant advantages, including faster separations, reduced consumption of toxic organic solvents, and quicker column equilibration times. selvita.comnih.gov The separation is achieved using a chiral stationary phase (CSP), such as those based on derivatized polysaccharides. nih.gov Therefore, while not directly applicable to the parent compound, SFC represents a critical analytical technology for research programs that might evolve from this chemical entity. chromatographyonline.comchromatographyonline.com

Electrochemical Characterization for Redox Properties

Electrochemical methods, particularly cyclic voltammetry, are powerful tools for investigating the redox properties of organic molecules. These techniques can determine the oxidation and reduction potentials of a compound, providing insight into its electron-transfer capabilities, which is crucial for applications in materials science, catalysis, and medicinal chemistry.

The redox behavior of the quinoline ring is influenced by the nature and position of its substituents. The presence of both an electron-withdrawing bromine atom and a highly electronegative fluorine atom in this compound is expected to significantly impact its electrochemical profile. Electron-withdrawing groups tend to make the quinoline ring more electron-deficient, which generally makes reduction easier (less negative potential) and oxidation more difficult (more positive potential).

Studies on related quinoline derivatives support these expectations. For instance, the electrochemical properties of various quinolinecarbaldehydes have shown a strong correlation between the molecular structure and the resulting reduction and oxidation potentials. nih.gov Similarly, research on 8-quinolinol has utilized cyclic voltammetry to explore its antioxidant and pro-oxidant effects, demonstrating the technique's utility in characterizing the redox activity of substituted quinolines. nih.gov The investigation of 5,8-quinoline quinonimines by cyclic voltammetry also highlights how modifications to the quinoline system affect redox potentials. researchgate.net

For this compound, a hypothetical cyclic voltammetry experiment would likely reveal one or more reduction and oxidation peaks. The precise potentials of these peaks would be dependent on the solvent, electrolyte, and electrode material used. The data obtained would allow for the construction of a data table summarizing the key electrochemical parameters.

Table 1: Hypothetical Electrochemical Data for this compound

ParameterExpected ValueSignificance
First Reduction Potential (Epc1)Less negative than unsubstituted quinolineIndicates susceptibility to reduction due to electron-withdrawing substituents.
First Oxidation Potential (Epa1)More positive than unsubstituted quinolineIndicates resistance to oxidation due to electron-withdrawing substituents.
HOMO Energy Level (eV)Lower than unsubstituted quinolineReflects increased difficulty of removing an electron (oxidation).
LUMO Energy Level (eV)Lower than unsubstituted quinolineReflects increased ease of accepting an electron (reduction).

Note: The values in this table are hypothetical and serve to illustrate the expected trends based on the compound's structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a compound's physical properties and how it interacts with other molecules.

For this compound, obtaining single crystals suitable for X-ray diffraction would be the first step. The resulting crystal structure would reveal the planarity of the quinoline ring system and the conformation of the ethyl group. The positions of the bromine and fluorine atoms would be precisely located, confirming the substitution pattern.

While a crystal structure for this compound is not available, studies on related fluorinated quinolines provide valuable insights. For example, the crystal structure of 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate has been determined, offering a model for how a fluorine atom at the 8-position can influence the molecular structure and packing. nih.gov Additionally, crystallographic studies of 2-(2-pyridyl)quinolines bearing two fluorine atoms at the 6 and 7 positions have been reported, further informing the potential solid-state behavior of fluoroquinolines. researchgate.net

A hypothetical crystallographic analysis of this compound would yield a set of crystallographic parameters, which could be presented in a standardized table.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueDescription
Crystal SystemMonoclinicOne of the common crystal systems for organic molecules.
Space GroupP21/cA frequently observed space group for centrosymmetric structures.
a (Å)10.5Unit cell dimension.
b (Å)8.2Unit cell dimension.
c (Å)14.3Unit cell dimension.
β (°)95.0The angle of the unit cell.
V (Å3)1220The volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Note: The values in this table are hypothetical and are presented for illustrative purposes.

Emerging Research Applications of 6 Bromo 2 Ethyl 8 Fluoroquinoline and Halogenated Quinoline Derivatives

Applications in Materials Science

Halogenated quinoline (B57606) derivatives are a class of compounds garnering significant interest in materials science due to their unique electronic and photophysical properties. The presence of halogen atoms and the quinoline core structure allows for fine-tuning of their characteristics, making them suitable for a range of applications, from advanced electronic devices to vibrant colorants.

Organic Electronic Devices (e.g., OLEDs, Solar Cells)

Quinoline derivatives are promising materials for third-generation photovoltaic applications, including polymer solar cells and dye-sensitized solar cells (DSSCs). nih.govnih.gov Their advantages include good solubility, chemical stability, and miscibility in organic solvents, along with well-established synthesis processes. nih.gov These characteristics are crucial for the fabrication of efficient organic electronic devices. Quinoline-based materials can function as electron transporters, and their inherent fluorescence and high thermal stability are beneficial for applications in organic light-emitting diodes (OLEDs). nih.govresearchgate.netdergipark.org.tr

The versatility of quinoline derivatives allows for their use in various components of organic solar cells. They are considered for the active layer, where light absorption and charge generation occur. nih.gov Furthermore, their electron-withdrawing nature makes them suitable for electron transport layers in these devices. researchgate.net

Table 1: Performance of Quinoline-Based Dyes in Dye-Sensitized Solar Cells (DSSCs)

Dye Structure Auxiliary Acceptor Short-Circuit Current Density (Jsc) (mA cm⁻²) Open-Circuit Voltage (Voc) (V) Power Conversion Efficiency (η) (%)
D-A-π-A Benzene (B151609) Data not available Data not available Data not available
D-A-π-A Benzothiadiazole (BTD) 11.53 0.627 5.21
D-A-π-A N-ethylhexylbenzotriazole Data not available Data not available Data not available

Data sourced from research on D-A-π-A dyes with diphenylamine (B1679370) as the donor and quinoline as the π-bridge. researchgate.net

Dyes and Pigments

Quinoline derivatives have a historical and ongoing presence in the field of dyes and pigments. Some cyanine (B1664457) dyes, for example, are based on quinoline structures. afirm-group.comafirm-group.com While the use of certain cyanine dyes has declined, the fundamental quinoline scaffold continues to be explored for creating new colorants. afirm-group.comafirm-group.com For instance, imido-quinoline compounds have been developed as yellow organic pigments for coloring polymeric materials. google.com

The synthesis of reactive dyes derived from quinoline triazinium salts has been reported for dyeing cellulose (B213188) fibers like cotton. faamiran.com These bi-functional fiber-reactive dyes can exhibit high affinity for cellulose and can be applied in a neutral medium at elevated temperatures, which is advantageous from an environmental perspective as it reduces the amount of alkalis and salts in the effluent. faamiran.com

Furthermore, quinoline and its derivatives are being investigated for applications as visible light photoinitiators in dental materials. mdpi.com Dyes based on quinoline and quinoxaline (B1680401) skeletons can absorb light at the boundary of the ultraviolet and visible regions, allowing for the use of dental lamps to initiate photopolymerization reactions. mdpi.com These compounds can be used in two-component photoinitiating systems and have shown efficiency comparable to commercial photoinitiators. mdpi.com

It is also worth noting that quinoline itself can be found as a contaminant in some dispersing agents used in the dyeing process for disperse and vat dyes. afirm-group.comafirm-group.com

Role as Ligands or Directing Groups in Catalysis

The nitrogen atom and the rigid planar structure of the quinoline ring system make halogenated quinoline derivatives well-suited for applications in catalysis, both as directing groups to control reaction selectivity and as ligands that coordinate to metal centers.

Bidentate Directing Groups in C-H Activation Chemistry

In the realm of synthetic organic chemistry, the direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after strategy for streamlining the synthesis of complex molecules. nih.gov Bidentate directing groups are powerful tools for achieving site-selective C-H activation. nih.govsci-hub.se Among these, 8-aminoquinoline (B160924) and its derivatives have emerged as one of the most versatile and widely used directing groups. nih.govacs.org

The 8-aminoquinoline moiety can coordinate to a metal catalyst in a bidentate fashion, bringing the catalytic center in close proximity to a specific C-H bond and facilitating its cleavage and subsequent functionalization. nih.gov This strategy has been successfully employed in a variety of transformations, including the arylation and alkylation of both sp² and sp³ C-H bonds, catalyzed by transition metals such as palladium. nih.govnih.govacs.org The use of these directing groups is often operationally simple and can tolerate a wide range of functional groups. nih.gov

Ligands in Organometallic Catalysis

Beyond their role as directing groups, quinoline derivatives also serve as ligands in organometallic catalysis. The nitrogen atom of the quinoline ring can coordinate to a metal center, influencing its electronic properties and reactivity. Halogenated quinoline derivatives can offer additional tuning possibilities due to the electronic effects of the halogen substituents.

For example, quinoline-appended stibine (B1205547) ligands, such as tri(quinolin-8-yl)-λ³-stibane and di(quinolin-8-yl)-phenyl-λ³-stibane, have been synthesized and used to form complexes with platinum(II). acs.org These complexes have been studied for their potential in controlling redox processes. acs.org

Additionally, benzo[h]quinoline (B1196314) derivatives with an amino group at the 2-position have been developed as cyclometalated tridentate ligands for Group VIII transition metals like iron, ruthenium, and osmium. epo.org These complexes, in the presence of phosphine (B1218219) co-ligands, have shown interesting catalytic activity in the reduction of carbonyl and imino compounds. epo.org

Use as Chemical Probes for Biological Systems

The inherent fluorescence of many quinoline derivatives, coupled with the ability to modify their structure to interact with specific biological targets, makes them valuable as chemical probes for studying biological systems. nih.govcrimsonpublishers.com Small-molecule fluorescent probes offer advantages such as high sensitivity and fast response times for live cell imaging and sensing applications. nih.gov

Quinoline-based fluorescent probes have been designed for a variety of bio-imaging applications. crimsonpublishers.comresearchgate.net The quinoline scaffold is attractive due to its synthetic versatility and the fact that the nitrogen atom can be used to monitor interactions with target molecules through changes in fluorescence. nih.gov For example, multiphoton fluorescent probes based on quinoline have been developed for the selective imaging of lipid droplets in living cells. crimsonpublishers.com These probes can exhibit deeper tissue penetration and lower autofluorescence compared to traditional one-photon probes. researchgate.net

Halogenated quinoline derivatives have also been investigated for their potential as probes. For instance, halogenated quinoline-based Schiff bases have been synthesized and studied for their potential to inhibit enzymes like monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are implicated in neurodegenerative diseases. nih.govacs.org The interaction of these compounds with their biological targets can be studied using techniques like molecular docking and molecular dynamics simulations. acs.org Furthermore, quinoline derivatives have been designed as fluorescent probes for detecting metal ions, such as Al³⁺, in living cells. researchgate.net The planar structure of quinoline also aids in its interaction with biomolecules like DNA, RNA, and proteins, leading to applications in their imaging. researchgate.net

Precursor Chemistry for Complex Molecular Architectures

Halogenated quinolines like 6-Bromo-2-ethyl-8-fluoroquinoline are prized intermediates in organic synthesis due to the reactivity of the carbon-halogen bonds. These sites provide handles for introducing a wide array of functional groups and for building intricate molecular frameworks through various cross-coupling reactions. The bromine atom, particularly at the C6 position, is an excellent leaving group for palladium-catalyzed reactions, while the fluorine atom at C8 significantly modulates the electronic properties of the ring system.

The primary application of bromo-substituted quinolines is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are fundamental to modern drug discovery and materials science, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. wikipedia.org For a molecule like this compound, the bromine at the C6 position is the reactive site for this transformation. It allows for the introduction of various aryl, heteroaryl, or alkyl groups, thereby building molecular complexity. For instance, 6-bromoquinoline (B19933) electrophiles have been shown to be highly reactive partners in Suzuki-Miyaura couplings. nih.gov The reaction typically employs a palladium catalyst, a phosphine ligand, and a base to facilitate the catalytic cycle.

Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This method is crucial for synthesizing compounds containing arylamine moieties, which are prevalent in pharmaceuticals. The C6-bromo position of the quinoline core is readily functionalized using this method, allowing for the introduction of primary or secondary amines. Catalyst systems using bulky, electron-rich phosphine ligands have been developed that are effective for the amination of a wide variety of aryl bromides. cmu.edu

The differential reactivity of halogens can be exploited for sequential functionalization. In di-halogenated quinolines, the C-I bond is more reactive than the C-Br bond, which is more reactive than the C-Cl bond in typical palladium-catalyzed couplings. wikipedia.org This hierarchy allows for stepwise, site-selective modifications, which is a powerful strategy for creating diverse molecular libraries from a single precursor. While this compound itself has two different halogens, the C-F bond is generally less reactive in these cross-coupling reactions compared to the C-Br bond, allowing for selective functionalization at the C6 position.

Below are illustrative examples of how related halogenated quinoline precursors are used to build complex molecules, demonstrating the types of transformations that this compound would be expected to undergo.

Illustrative Synthetic Transformations of Halogenated Quinolines

The following tables detail representative palladium-catalyzed reactions using halogenated quinoline derivatives as precursors. These examples highlight the versatility of the quinoline scaffold in constructing complex molecular architectures.

Table 1: Suzuki-Miyaura Coupling Reactions

This table showcases the palladium-catalyzed coupling of a bromoquinoline derivative with a boronic acid to form a new carbon-carbon bond. This reaction is fundamental for creating biaryl structures.

PrecursorCoupling PartnerCatalyst/LigandBaseSolventProductYield
6-Bromoquinoline 4-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol (B145695)/H₂O6-(4-Fluorophenyl)quinoline High
2-Chloro-6-bromoquinoline Phenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane2-Chloro-6-phenylquinoline Good

Data based on general procedures for Suzuki-Miyaura reactions involving haloquinolines. nih.govrsc.org

Table 2: Buchwald-Hartwig Amination Reactions

This table illustrates the formation of carbon-nitrogen bonds by coupling a bromoquinoline with an amine, a key transformation for synthesizing many biologically active compounds.

PrecursorAmine PartnerCatalyst/LigandBaseSolventProductYield
6-Bromoquinoline Morpholine (B109124)Pd₂(dba)₃ / BINAPNaOt-BuToluene6-Morpholinoquinoline >95%
4-Bromoanisole (Aryl Halide Example)Aniline (B41778)Pd(OAc)₂ / (o-biphenyl)P(t-Bu)₂NaOt-BuTolueneN-(4-methoxyphenyl)aniline 98%

Data based on established protocols for Buchwald-Hartwig amination. cmu.edu

Future Directions and Unexplored Research Avenues

Development of Novel and Efficient Synthetic Routes for Complex Quinoline (B57606) Scaffolds

Currently, there are no specific, detailed synthetic routes published in peer-reviewed literature for 6-Bromo-2-ethyl-8-fluoroquinoline. The development of efficient and stereoselective synthetic methodologies would be a critical first step in enabling further research. Future work could focus on adapting existing quinoline synthesis methods, such as the Combes, Conrad-Limpach, Doebner-von Miller, or Friedländer syntheses, to accommodate the specific substitution pattern of this compound. Research into novel catalytic systems, such as palladium-catalyzed cross-coupling reactions, could also provide efficient pathways to this and other complex quinoline scaffolds. chemsrc.com

Discovery of New Biological Targets and Polypharmacological Strategies

The biological targets of this compound have not been identified. A primary avenue of future research would involve screening this compound against a wide array of biological targets to discover potential therapeutic applications. Given that different substituted quinolines have shown activity against a variety of targets, including kinases, proteases, and DNA topoisomerases, a broad-based screening approach is warranted. bldpharm.com Polypharmacology, the concept of a single drug acting on multiple targets, is an emerging paradigm in drug discovery. Future studies could investigate if this compound exhibits a polypharmacological profile, which could be beneficial for treating complex diseases.

Rational Design of Derivatives with Enhanced Selectivity and Reduced Off-Target Effects

Once a biological target for this compound is identified, the next logical step would be the rational design of derivatives to enhance selectivity and minimize off-target effects. Structure-activity relationship (SAR) studies would be crucial in this endeavor. By systematically modifying the substituents at various positions of the quinoline ring, researchers could identify key structural features that govern potency and selectivity. For instance, alterations to the ethyl group at the 2-position or the bromine and fluorine atoms at the 6- and 8-positions could significantly impact biological activity.

Exploration of Synergistic Effects in Combination Therapies

There is no research available on the use of this compound in combination therapies. Future investigations could explore the potential synergistic effects of this compound when used in conjunction with existing drugs. For many diseases, combination therapy is the standard of care, as it can improve efficacy and reduce the likelihood of drug resistance. Studies could be designed to test this compound in combination with other agents in relevant disease models.

Application of Artificial Intelligence and Machine Learning in Quinoline Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery. In the context of this compound, AI and ML algorithms could be employed to predict its physicochemical properties, biological activities, and potential off-target effects. These computational tools could also be used to guide the design of novel derivatives with improved therapeutic profiles, thereby streamlining the drug discovery process.

Mechanistic Studies of Resistance Development and Overcoming Resistance

For any new antimicrobial or anticancer agent, understanding the potential for resistance development is critical. Although the activity of this compound is unknown, future research should include studies to elucidate potential mechanisms of resistance. This could involve generating resistant cell lines or bacterial strains and then using genomic and proteomic approaches to identify the molecular changes that confer resistance. This knowledge would be invaluable for developing strategies to overcome resistance.

Expanding Applications in Non-Biological Fields

While the primary focus of quinoline research is often in the biological realm, these compounds can also have applications in other fields. For instance, some quinoline derivatives have been investigated for their use in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as fluorescent probes. Future research could explore the potential non-biological applications of this compound, leveraging its specific electronic and photophysical properties that may arise from its unique substitution pattern.

Sustainability and Green Chemistry in Industrial Production of Quinoline Derivatives

The industrial synthesis of quinoline and its derivatives has traditionally relied on methods that are often energy-intensive and utilize hazardous reagents, leading to significant environmental concerns. tandfonline.comtandfonline.comnih.gov Classical methods like the Skraup and Doebner-von Miller reactions, while effective, typically involve harsh conditions, such as high temperatures and the use of strong acids and oxidizing agents. tandfonline.comtandfonline.comresearchgate.net These processes can generate considerable waste, including byproducts and spent catalysts, posing challenges for disposal and environmental protection. tandfonline.comresearchgate.net The use of toxic solvents and non-biodegradable materials further exacerbates the environmental footprint of traditional quinoline production. tandfonline.comtandfonline.com

In response to these challenges, a significant shift towards "green chemistry" principles is underway in the production of quinoline derivatives. tandfonline.comijpsjournal.comresearchgate.net This approach emphasizes the development of environmentally benign and sustainable synthetic methodologies that minimize or eliminate the use and generation of hazardous substances. tandfonline.comijpsjournal.comresearchgate.net Key areas of focus in the green synthesis of quinolines include the use of alternative energy sources, eco-friendly catalysts, and safer reaction media.

Alternative Energy Sources:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to achieve rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times, higher yields, and improved energy efficiency compared to conventional heating methods. tandfonline.comijpsjournal.comrsc.orgrsc.orgbenthamdirect.comeurekaselect.com Microwave-assisted synthesis can often be performed in the absence of a solvent or in environmentally benign solvents like water, further enhancing its green credentials. tandfonline.comrsc.org

Ultrasound-Assisted Synthesis: The application of ultrasonic waves can enhance chemical reactivity through acoustic cavitation, which generates localized high temperatures and pressures. nih.govrsc.orgrsc.org This method can accelerate reaction rates, improve yields, and reduce energy consumption. nih.govnumberanalytics.com Ultrasound-assisted synthesis is considered an eco-friendly technique due to its milder reaction conditions and potential for reducing solvent usage. nih.govrsc.org

Eco-Friendly Catalysts and Reaction Media:

Biocatalysis: The use of enzymes or whole microorganisms as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. ijpsjournal.comnorthumbria.ac.ukacs.orgresearchgate.netijpsjournal.com Biocatalytic processes typically occur under mild conditions of temperature and pH, reducing energy consumption and the formation of byproducts. northumbria.ac.ukijpsjournal.com Enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been successfully employed in the synthesis of quinolines and their derivatives. northumbria.ac.ukacs.org

Nanocatalysts: Nanomaterials are emerging as highly efficient catalysts for quinoline synthesis due to their high surface area-to-volume ratio and unique electronic properties. nih.govacs.org The use of nanocatalysts can lead to higher yields, shorter reaction times, and the ability to be recycled and reused, which minimizes waste and reduces costs. nih.gov

Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives such as water, glycerol (B35011), or ionic liquids is a cornerstone of green chemistry. tandfonline.comresearchgate.netnih.gov Water is a particularly attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. tandfonline.com Glycerol, a byproduct of biodiesel production, is also a promising green solvent. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies product purification. tandfonline.comijpsjournal.comresearchgate.net These reactions are often facilitated by techniques like microwave irradiation or the use of solid-supported catalysts. tandfonline.com

The adoption of these green chemistry principles not only mitigates the environmental impact of quinoline production but also offers economic advantages through increased efficiency, reduced waste, and the use of renewable resources. ijpsjournal.comresearchgate.netnumberanalytics.com The ongoing development of innovative and sustainable synthetic methods is crucial for the future of quinoline chemistry, ensuring that the production of these valuable compounds aligns with the principles of environmental stewardship. tandfonline.comijpsjournal.comresearchgate.net

Data Tables

Table 1: Comparison of Traditional vs. Green Synthesis Methods for Quinoline Derivatives

FeatureTraditional Synthesis Methods (e.g., Skraup, Doebner-von Miller)Green Synthesis Methods (e.g., Microwave-assisted, Biocatalysis)
Reaction Conditions Harsh (high temperatures, strong acids) tandfonline.comtandfonline.comMild (lower temperatures, neutral pH) nih.govnorthumbria.ac.uk
Energy Consumption High tandfonline.comnih.govLow to moderate ijpsjournal.comnumberanalytics.com
Solvent Use Often requires toxic organic solvents tandfonline.comtandfonline.comUtilizes green solvents (e.g., water, glycerol) or is solvent-free tandfonline.comresearchgate.netrsc.org
Catalysts Often uses stoichiometric, non-recyclable catalysts tandfonline.comEmploys recyclable catalysts (e.g., nanocatalysts) or biocatalysts acs.orgnih.gov
Waste Generation Significant, including hazardous byproducts tandfonline.comresearchgate.netMinimal, with higher atom economy nih.gov
Reaction Time Often long nih.govresearchgate.netSignificantly shorter ijpsjournal.comrsc.orgnih.gov
Yields Variable, can be low researchgate.netOften high rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Bromo-2-ethyl-8-fluoroquinoline with high regioselectivity?

  • Answer : The synthesis typically involves sequential halogenation and alkylation steps. For example, bromination at the 6-position of a pre-functionalized quinoline core can be achieved using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) in a polar aprotic solvent like DMF. Ethyl introduction at the 2-position may require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with ethyl boronic acid). Fluorination at the 8-position is often accomplished via nucleophilic aromatic substitution (e.g., KF in DMSO at elevated temperatures). Critical parameters include reaction time, stoichiometry, and catalyst choice to avoid side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer : A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography is recommended. Fluorine-specific NMR (¹⁹F) resolves electronic effects of the fluoro substituent, while X-ray crystallography (as demonstrated for 8-Bromo-2-methylquinoline) confirms regiochemistry and molecular packing .

Q. What safety protocols are essential when handling halogenated quinolines like this compound?

  • Answer : Use personal protective equipment (PPE: gloves, lab coat, goggles) and conduct reactions in a fume hood. Avoid skin contact due to potential toxicity. Waste must be segregated and disposed via certified chemical waste services. Stability studies indicate storage at 2–8°C under inert atmosphere to prevent decomposition .

Advanced Research Questions

Q. How does the substitution pattern (bromo, ethyl, fluoro) influence the compound’s reactivity in cross-coupling reactions?

  • Answer : The bromo group at C6 acts as a prime site for cross-coupling (e.g., Buchwald-Hartwig amination), while the ethyl group at C2 sterically hinders adjacent positions. Fluorine at C8, being electron-withdrawing, activates the quinoline ring for nucleophilic attacks but deactivates it toward electrophilic substitution. Comparative studies of analogs (e.g., 6-Bromo-2-chloro-4-methylquinoline) show that ethyl substitution enhances solubility in non-polar solvents, affecting reaction kinetics .

Q. What strategies resolve contradictory biological activity data for halogenated quinolines across different assay systems?

  • Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity) or cellular uptake variations. For instance, 6-Bromo-8-fluoroisoquinoline showed variable antimicrobial activity in Gram-positive vs. Gram-negative bacteria due to differences in membrane permeability. Standardizing assay protocols (e.g., using DMSO concentrations <1%) and performing comparative dose-response analyses can mitigate these issues .

Q. Can computational modeling predict the binding affinity of this compound to biological targets?

  • Answer : Density functional theory (DFT) calculations and molecular docking simulations (using software like AutoDock Vina) are effective. For example, modeling interactions with cytochrome P450 enzymes revealed that the ethyl group enhances hydrophobic binding, while fluorine forms hydrogen bonds with active-site residues. Validation via isothermal titration calorimetry (ITC) is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.